molecular formula C13H8BrNO2 B109882 2-Bromo-7-nitrofluorene CAS No. 6638-61-5

2-Bromo-7-nitrofluorene

Cat. No. B109882
CAS RN: 6638-61-5
M. Wt: 290.11 g/mol
InChI Key: QTQRHYLAOSURLC-UHFFFAOYSA-N
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Description

2-Bromo-7-nitrofluorene is a chemical compound with the molecular formula C13H8BrNO2 . It is also known by other names such as 2-Nitro-7-bromofluorene and 9H-Fluorene, 2-bromo-7-nitro . The compound is achiral, with no defined stereocenters or E/Z centers .


Molecular Structure Analysis

The molecular structure of 2-Bromo-7-nitrofluorene can be represented by the SMILES string: [O-] [N+] (=O)C1=CC2=C (C=C1)C3=C (C2)C=C (Br)C=C3 . The InChIKey for the compound is QTQRHYLAOSURLC-UHFFFAOYSA-N .

Scientific Research Applications

Metabolic Activation and Estrogenic Activity

A study by Fujimoto et al. (2003) investigated the metabolic activation of 2-nitrofluorene (NF) to estrogenic compounds. The estrogenic activity of NF, after incubation with liver microsomes and NADPH, was linked to the formation of 7-hydroxy-2-nitrofluorene (7-OH-NF), a major metabolite demonstrating significant estrogenic activity (Fujimoto et al., 2003).

Heterogeneity in Ionic Liquid and Red-Edge Effect

Hu and Margulis (2006) explored the dynamics of a room-temperature ionic solvent, examining the "red-edge effect" (REE) observed in the fluorescence of 2-amino-7-nitrofluorene. The study provided insight into the relationship between REE and dynamic heterogeneity in an ionic liquid (Hu & Margulis, 2006).

Excited-State Relaxation Dynamics

Mondal et al. (2007) investigated the excited-state relaxation dynamics of 2-amino-7-nitrofluorene and its derivative in acetonitrile and DMSO. The study highlighted the conformational relaxation via twisting of the nitro group following photoexcitation (Mondal et al., 2007).

Push-Pull States and Intersystem Crossing in Nitroaromatics

López-Arteaga et al. (2013) examined the influence of push-pull states on the ultrafast intersystem crossing in nitroaromatic compounds, including 2-nitrofluorene. The addition of electron-donating amino groups altered the coupling with triplet states, impacting the excited singlet state and formation of charge transfer states (López-Arteaga et al., 2013).

Radical Nitration-Debromination for Aromatic α-Fluoronitroalkenes

Motornov et al. (2017) described a method for synthesizing 2-fluoro-2-nitrostyrenes through radical nitration of 2-bromo-2-fluorostyrenes. This process resulted in α-fluoro-nitroalkenes, demonstrating their utility as versatile building blocks in organic synthesis (Motornov et al., 2017).

Fungal Metabolism of Nitro-PAHs

Pothuluri et al. (1996) explored the metabolism of 2-nitrofluorene by the fungus Cunninghamella elegans, indicating the potential of this fungus for detoxification. The study provided insights into the conversion of 2-nitrofluorene into various metabolites, suggesting its role in environmental detoxification (Pothuluri et al., 1996).

Safety And Hazards

2-Bromo-7-nitrofluorene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of skin contact, wash with plenty of water and get medical help if skin irritation occurs . If inhaled, remove the person to fresh air and keep them comfortable for breathing . The compound should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-bromo-7-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRHYLAOSURLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216602
Record name Fluorene, 2-bromo-7-nitro-
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Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-nitrofluorene

CAS RN

6638-61-5
Record name 2-Bromo-7-nitrofluorene
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Record name 2-Bromo-7-nitrofluorene
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Record name NSC48266
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Record name Fluorene, 2-bromo-7-nitro-
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Record name 2-Bromo-7-nitrofluorene
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Record name 2-Bromo-7-nitrofluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
NM Hasan - KB thesis scanning project 2015, 1967 - era.ed.ac.uk
16 The brominatión of 3-methoxyt1uoranthne yields 2, 3-dibromo-3-methoxyfluoranthene as proved by synthesis. This result is in harmony with the results observed with other 3-…
Number of citations: 2 era.ed.ac.uk
S Berkovic - Israel Journal of Chemistry, 1963 - Wiley Online Library
… 2-Bromo-7-fluorenamine was obtained from 2-bromofluorene by nitration to 2bromo-7-nitrofluorene and reduction. These halogen compounds supplement the seriesof fluorinated …
Number of citations: 16 onlinelibrary.wiley.com
N Campbell, W Anderson, J Gilmore - Journal of the Chemical Society …, 1940 - pubs.rsc.org
… The non-reactivity of 2-bromo-4’-, 4-bromo-4’-, and 4-bromo-2’-nitrodiphenyl, and of 2-bromo-7-nitrofluorene shows that the influence of the nitro-groups is not transmitted from one ring …
Number of citations: 28 pubs.rsc.org
AK Debnath, RL Lopez de Compadre… - Journal of medicinal …, 1991 - ACS Publications
A review of the literature yielded data on over 200 aromatic and heteroaromatic nitro compounds tested for mutagenicity in the Ames test using S. typhimurium TA98. From the data, a …
Number of citations: 985 pubs.acs.org
WA Vance, YY Wang… - Environmental …, 1987 - Wiley Online Library
… 2-Bromo-7-nitrofluorene (2,7-BrNF) was prepared by nitrating 2-bromofluorene (ICN, K & K Pharmaceuticals, Plainview, NY) in a manner similar to the procedure of Courtot [ 19301 and …
Number of citations: 41 onlinelibrary.wiley.com
SK Tally, FREQUENCY SYSTEMS INC NASHUA NH - 1985 - apps.dtic.mil
… Two alternate approaches, reacting 2-bromo-7-nitrofluorene with N,N-dimethylamine hydrohloride (mp 160OC) and refluxing 2-bromo-7nitrofiuorene with N, N-dimothy Iformamide in …
Number of citations: 2 apps.dtic.mil
N Campbell, AF Temple - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… Crystallisation from acetic acid gave 2-bromo-7nitrofluorene (67% yield), m. p. lit., 236"). …
Number of citations: 8 pubs.rsc.org
N Tawari, A Lele, M Khambete, M Degani - Int J Pharm Pharm Sci, 2014 - researchgate.net
Objective: Nitroaromatic compounds are important industrial chemicals widely used in the synthesis of many diverse products including drugs, dyes, polymers, pesticides and explosives…
Number of citations: 5 www.researchgate.net
B Balan, C Vijayakumar, S Ogi… - Journal of Materials …, 2012 - pubs.rsc.org
Fluorene-based linear π-conjugated oligomers with different end functional groups having zero- (OF1), one- (OF2), two- (OF3) and three-point (OF4) hydrogen bonding sites were …
Number of citations: 41 pubs.rsc.org
R Benigni, C Andreoli, A Giuliani - … and Molecular Mutagenesis, 1994 - Wiley Online Library
We studied the molecular determinants that discriminate between mutagenic and inactive compounds for: a) aromatic and heteroaromatic amines; b) nitroarenes. Mutagenic activity (…
Number of citations: 85 onlinelibrary.wiley.com

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